Silane, triethylhexyl-

Description

Contextualization of Organosilane Chemistry

Organosilane chemistry is a specialized field within organometallic chemistry that studies compounds containing carbon-silicon bonds. dakenchem.com These compounds, known as organosilanes, are notable for their unique chemical and physical properties, which distinguish them from their carbon-based counterparts. The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon (C-C) bond, and it possesses a degree of polarity due to the difference in electronegativity between carbon (2.55) and silicon (1.90). dakenchem.com This polarity makes the silicon atom susceptible to nucleophilic attack. dakenchem.com

Organosilanes are broadly classified based on the substituents attached to the silicon atom. researchgate.net A key class includes hydrosilanes, which feature a reactive silicon-hydrogen (Si-H) bond. This bond's reactivity is central to many applications in organic synthesis. dakenchem.com Organosilanes serve a multitude of functions, acting as reducing agents, protecting groups, and precursors in cross-coupling reactions. cfsilicones.comthermofishersci.in Their utility extends to materials science, where they are used as coupling agents to enhance adhesion between organic polymers and inorganic substrates. researchgate.netnih.gov The development of organosilane chemistry has provided milder and more selective alternatives to traditional reagents, solidifying their importance in both academic research and industrial processes. thermofishersci.inmsu.edu

Academic Significance of Silane (B1218182), Triethyl-

Triethylsilane, with the chemical formula (C₂H₅)₃SiH, stands as a prototypical and commercially significant organosilane. wikipedia.orgchemicalbook.com It is a colorless liquid at room temperature, which, combined with its economic viability, makes it a frequently chosen reagent in synthetic organic chemistry. chemicalbook.commsu.edu Its academic significance is rooted in the reactivity of its Si-H bond, which allows it to function as a mild and selective reducing agent. dakenchem.comcfsilicones.com

First discovered by Albert Ladenburg in 1872, triethylsilane has become indispensable for a wide array of chemical transformations. wikipedia.org It is prominently featured in research for its role in hydrosilylation reactions, ionic hydrogenations, and reductive deoxygenations. wikipedia.orgmsu.educhemicalbook.com Furthermore, it is a key reagent in protecting group chemistry, specifically for the formation of silyl (B83357) ethers, which are used to mask reactive alcohol functionalities during multi-step syntheses. cfsilicones.comtcichemicals.com The compound's versatility and predictable reactivity have made it a model substrate in the development of new catalytic systems and synthetic methodologies, ensuring its continued relevance in modern organic chemistry. wikipedia.orgnbinno.com

Chemical Properties of Triethylsilane

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₆Si |

| Molar Mass | 116.28 g/mol |

| Appearance | Colorless liquid |

| Density | 0.726 g/mL |

| Boiling Point | 107 °C |

| Melting Point | -156.9 °C |

| Solubility | Insoluble in water; Soluble in hydrocarbons, halocarbons, and ethers. chemicalbook.commsu.edu |

Data sourced from multiple references. cfsilicones.comchemicalbook.commsu.edu

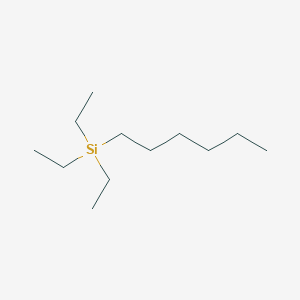

Structure

3D Structure

Properties

CAS No. |

13810-04-3 |

|---|---|

Molecular Formula |

C12H28Si |

Molecular Weight |

200.44 g/mol |

IUPAC Name |

triethyl(hexyl)silane |

InChI |

InChI=1S/C12H28Si/c1-5-9-10-11-12-13(6-2,7-3)8-4/h5-12H2,1-4H3 |

InChI Key |

BFIDWDKYNVSHDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](CC)(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Silane (B1218182), Triethylhexyl-

Hydrosilylation is a widely employed and atom-economical method for the synthesis of organosilicon compounds. wikipedia.org It involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond. wikipedia.org For the synthesis of triethylhexylsilane, this involves the reaction of triethylsilane with 1-hexene (B165129). The reaction typically proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the alkene. wikipedia.orgnih.gov

The general reaction is as follows:

(C₂H₅)₃SiH + CH₂(CH₂)₃CH=CH₂ → (C₂H₅)₃Si(CH₂)₅CH₃

The mechanism for metal-catalyzed hydrosilylation is often described by the Chalk-Harrod mechanism. wikipedia.orgnih.gov This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by the coordination of the alkene, migratory insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the alkylsilane product. wikipedia.orgnih.gov

An alternative and historically significant method for the formation of silicon-carbon bonds is through the use of Grignard reagents. rsc.org This approach can be used to synthesize triethylhexylsilane by reacting a hexylmagnesium halide (e.g., hexylmagnesium bromide) with triethylchlorosilane. rsc.orgdp.tech

The general reaction is as follows:

CH₃(CH₂)₅MgBr + (C₂H₅)₃SiCl → (C₂H₅)₃Si(CH₂)₅CH₃ + MgBrCl

This method offers a different pathway to the target molecule, avoiding the use of a catalyst in the traditional sense, although the reaction conditions themselves are crucial for a successful outcome. dp.techscientificspectator.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. dp.techscientificspectator.com

Catalytic Systems in Triethylhexylsilane Synthesis and Reactions

The efficiency and selectivity of the hydrosilylation reaction are highly dependent on the catalyst employed. Various catalytic systems have been developed, ranging from traditional transition metals to more recent metal-free approaches.

Transition metal complexes are the most common and effective catalysts for the hydrosilylation of alkenes. wikipedia.orgnih.gov Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are particularly prevalent in industrial applications due to their high activity. wikipedia.orgnih.gov Rhodium and nickel complexes are also effective and have been studied for their unique reactivity and selectivity profiles. epfl.chorganic-chemistry.orglookchem.com Rhenium complexes have also been shown to catalyze hydrosilylation reactions. mdpi.comnih.gov

Table 1: Transition Metal-Catalyzed Hydrosilylation of 1-Hexene with Triethylsilane

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| [RhCl(cod)]₂ | Room Temperature | Quantitative | lookchem.com |

| Platinum(II) di-ω-alkenyl complexes | 50 °C, 4 h | High Turnover | illinois.edu |

| Nickel-based pincer complexes | Not specified for 1-hexene | High for terminal alkenes | epfl.ch |

| Rhenium nitrosyl complexes | 80 °C, 3 h (for cyclohexene) | Effective for alkenes | mdpi.comnih.gov |

The use of main group metals as catalysts for hydrosilylation is a developing area of research, driven by the desire for more sustainable and earth-abundant catalytic systems. researchgate.net While less common than transition metal catalysis, some main group hydrides and Lewis acids have shown catalytic activity. researchgate.net For instance, calcium hydride complexes have been reported to catalyze the hydrosilylation of alkenes. researchgate.net However, specific applications of main group catalysts for the synthesis of triethylhexylsilane are not yet widely documented in the literature.

In recent years, there has been a growing interest in developing metal-free catalytic systems for hydrosilylation. One such approach involves the use of strong Lewis acids, like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), as catalysts. rsc.orgacs.orgnih.gov This borane (B79455) catalyst is believed to activate the silane, facilitating its addition to the alkene. acs.orgnih.gov Photocatalytic methods, which use light to initiate the reaction, represent another emerging metal-free strategy. nih.gov These reactions can proceed via a radical mechanism and offer mild reaction conditions. nih.gov

Table 2: Organocatalytic and Metal-Free Hydrosilylation

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| B(C₆F₅)₃ | Lewis Acid Catalysis | Activates the Si-H bond for addition to alkenes. | rsc.orgacs.orgnih.gov |

| Photocatalyst + Light | Photocatalysis | Proceeds under mild conditions, often via a radical pathway. | nih.gov |

Mechanistic Elucidation of Reactions Involving Silane, Triethylhexyl-

The formation of triethylhexylsilane is most commonly achieved through the hydrosilylation of 1-hexene with triethylsilane. This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the alkene. The mechanism of this transformation, particularly when catalyzed by transition metals like platinum, has been a subject of extensive research.

Bond Activation and Formation Processes

The catalytic hydrosilylation process is central to the synthesis of triethylhexylsilane and involves a series of intricate bond activation and formation steps. The most widely accepted mechanism for this reaction, particularly with platinum catalysts, is the Chalk-Harrod mechanism. wikipedia.org This mechanism delineates a catalytic cycle that begins with the activation of the Si-H bond in triethylsilane.

The key steps in the Chalk-Harrod mechanism are as follows:

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the Si-H bond of triethylsilane to the low-valent metal center (e.g., platinum(0)). This step involves the cleavage of the Si-H bond and the formation of a metal-hydride and a metal-silyl bond. This process is considered a crucial bond activation step. wikipedia.orgyoutube.com

Olefin Coordination: The alkene, in this case, 1-hexene, then coordinates to the metal center.

Migratory Insertion: In the rate-determining step, the coordinated alkene inserts into the metal-hydride bond. This insertion typically follows an anti-Markovnikov regioselectivity, meaning the hydrogen atom adds to the more substituted carbon of the double bond, and the silicon atom attaches to the terminal carbon. This step dictates the formation of the linear hexyl group attached to the silicon.

Reductive Elimination: The final step is the reductive elimination of the resulting alkylsilyl group from the metal center, which yields the triethylhexylsilane product and regenerates the active catalyst for the next cycle. wikipedia.orgyoutube.com

Alternative mechanistic pathways, such as those involving the insertion of the alkene into the metal-silyl bond, have also been proposed, though the Chalk-Harrod mechanism remains the most prevalent. wikipedia.org The activation of the Si-H bond can also be achieved using other catalytic systems, including those based on nickel-borane complexes, which facilitate facile Si-H bond activation. rsc.org

| Reaction Step | Description | Key Bonds Formed/Broken |

| Oxidative Addition | The Si-H bond of triethylsilane adds to the metal catalyst. | Broken: Si-H; Formed: M-H, M-Si |

| Olefin Coordination | 1-Hexene binds to the metal center. | Formed: M-alkene π-complex |

| Migratory Insertion | The coordinated 1-hexene inserts into the M-H bond. | Broken: M-H, C=C; Formed: M-C, C-H |

| Reductive Elimination | The final product, triethylhexylsilane, is released from the metal. | Broken: M-C, M-Si; Formed: Si-C |

Stereochemical Considerations in Synthesis

When the hydrosilylation reaction involves prochiral alkenes or silanes, the formation of new stereocenters becomes a critical aspect. While the synthesis of triethylhexylsilane from 1-hexene and triethylsilane does not generate a stereocenter on the hexyl chain, understanding the principles of stereoselective synthesis is vital for the broader field of organosilane chemistry.

The stereochemical outcome of hydrosilylation can be controlled by using chiral catalysts. For instance, asymmetric hydrosilylation using chiral phosphine (B1218219) ligands on metal catalysts can lead to the formation of one enantiomer of a chiral silane in excess. wikipedia.org Palladium catalysts bearing chiral ligands have shown high enantioselectivity in the hydrosilylation of styrenes. libretexts.org

In the context of triethylhexylsilane synthesis, if a substituted hexene were used, such as a chiral hexene, the diastereoselectivity of the reaction would become a key consideration. The catalyst and reaction conditions would influence the approach of the silane to the double bond, leading to the preferential formation of one diastereomer over another. The principles of stereoselective synthesis, often guided by models like the Felkin-Anh model in related reactions, would be applicable in predicting the major product.

Recent advancements have also demonstrated copper-catalyzed regio- and enantioselective hydrosilylation of alkenes with prochiral silanes, offering a versatile method for producing enantioenriched Si-stereogenic silanes. nih.govnih.govresearchgate.net These methods highlight the potential for fine-tuning the stereochemical aspects of organosilane synthesis.

Upcycling and Sustainable Synthesis Approaches for Organosilanes

The traditional synthesis of organosilanes often relies on silicon-containing compounds derived from energy-intensive processes. In a move towards a more sustainable chemical industry, researchers are exploring upcycling and the use of renewable feedstocks for the production of organosilanes.

One promising approach involves the conversion of waste materials, such as biomass and plastics, into valuable organosilane compounds. specialchem.com For example, researchers have developed a method to convert polyesters and biomass-derived compounds into organosilanes using gold nanoparticles supported on a zirconium oxide surface. specialchem.com This process operates under milder conditions than traditional methods, offering a greener alternative. specialchem.com

The upcycling of polyethylene (B3416737), a major component of plastic waste, into valuable chemical products is another active area of research. youtube.comresearchgate.netucsb.edu While direct conversion to organosilanes is still an emerging field, the production of alkenes from polyethylene could provide a sustainable source of starting materials for hydrosilylation reactions. For instance, the controlled depolymerization of polyethylene can yield a range of alkenes, which could then be reacted with triethylsilane to produce compounds like triethylhexylsilane.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Triethylhexylsilane in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ²⁹Si), a complete structural assignment can be made.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For Triethylhexylsilane, distinct signals are expected for the protons on the ethyl and hexyl groups, as well as the single silicon-hydride (Si-H) proton. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton groups.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. youtube.comyoutube.comdocbrown.info Each carbon atom in the ethyl and hexyl chains will produce a distinct signal, confirming the presence and arrangement of these alkyl groups. The chemical shift values are influenced by the atom's position relative to the silicon atom. youtube.comchemicalbook.comlibretexts.org

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR provides direct information about the silicon's chemical environment, although it is a low-sensitivity technique requiring longer acquisition times. huji.ac.ilpascal-man.com The chemical shift for tetra-alkylsilanes typically appears in a predictable region. researchgate.netresearchgate.net A key practical consideration is the presence of a broad background signal from the quartz in the NMR probe and tube, which can sometimes interfere with analysis. huji.ac.il

The following table summarizes the predicted NMR chemical shifts for Triethylhexylsilane based on data from analogous compounds like Triethylsilane and general chemical shift correlations. chemicalbook.comyoutube.com

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | Si-H | ~3.2 - 3.6 | Multiplet |

| Si-CH₂-CH₃ | ~0.5 - 0.7 | Quartet (q) | |

| Si-CH₂-CH₃ | ~0.9 - 1.1 | Triplet (t) | |

| Si-CH₂-(CH₂)₄-CH₃ | ~0.6 - 0.8 | Multiplet | |

| Si-CH₂-CH₂ -(CH₂)₃-CH₃ | ~1.2 - 1.4 | Multiplet | |

| -(CH₂)₃-CH₂ -CH₃ | ~1.2 - 1.4 | Multiplet | |

| -CH₂-CH₃ | ~0.8 - 1.0 | Triplet (t) | |

| ¹³C | Si-C H₂-CH₃ | ~2 - 4 | - |

| Si-CH₂-C H₃ | ~7 - 9 | - | |

| Si-C H₂-(CH₂)₄-CH₃ | ~10 - 12 | - | |

| Si-CH₂-C H₂-(CH₂)₃-CH₃ | ~33 - 35 | - | |

| Si-(CH₂)₂-C H₂(CH₂)₂-CH₃ | ~22 - 24 | - | |

| Si-(CH₂)₃-C H₂(CH₂)₁-CH₃ | ~31 - 33 | - | |

| Si-(CH₂)₄-C H₂-CH₃ | ~22 - 24 | - | |

| Si-(CH₂)₅-C H₃ | ~13 - 15 | - | |

| ²⁹Si | (R ₃R' )Si-H | ~-15 to -25 | Multiplet (coupled) / Singlet (decoupled) |

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a critical technique for confirming the molecular weight of Triethylhexylsilane and assessing its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like silanes. diva-portal.orgjmchemsci.com

In a typical GC-MS analysis, the sample is first passed through a gas chromatograph, which separates Triethylhexylsilane from any volatile impurities. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum plots ion abundance versus mass-to-charge ratio (m/z).

Molecular Identification: The molecular ion peak (M⁺), which corresponds to the intact molecule, provides direct confirmation of the molecular weight. For Triethylhexylsilane (C₁₂H₂₈Si), the expected nominal molecular mass is 200.2 Da. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, further confirming the elemental composition. rsc.org

Structural Confirmation & Purity: The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Characteristic fragments for Triethylhexylsilane would include the loss of ethyl ([M-29]⁺) and hexyl ([M-85]⁺) groups. The purity of the sample is determined from the gas chromatogram; a single, sharp peak indicates a high-purity sample, while the presence of other peaks signifies impurities that can be identified by their respective mass spectra. nih.govnih.gov

| Ion Type | Formula | Expected m/z | Description |

| Molecular Ion | [C₁₂H₂₈Si]⁺ | 200.2 | Intact Molecule |

| Fragment | [C₁₀H₂₃Si]⁺ | 171.2 | Loss of an ethyl group (-C₂H₅) |

| Fragment | [C₆H₁₅Si]⁺ | 115.1 | Loss of a hexyl group (-C₆H₁₃) |

| Fragment | [C₆H₁₅]⁺ | 87.2 | Triethylsilyl cation |

| Fragment | [C₄H₁₁]⁺ | 59.1 | Diethylsilyl cation |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov This technique provides data on bond lengths, bond angles, and intermolecular packing.

As Triethylhexylsilane is a liquid at ambient temperature, XRD analysis would first require its crystallization, typically achieved at low temperatures. chemsrc.com To date, there is no publicly available crystal structure for Triethylhexylsilane in crystallographic databases.

If a single crystal were grown, XRD analysis would involve irradiating it with a monochromatic X-ray beam. The X-rays diffract off the crystal's lattice planes, creating a unique diffraction pattern. jmchemsci.com Analysis of this pattern allows for the calculation of the electron density map of the unit cell, from which the exact position of each atom (excluding hydrogen, which scatters X-rays too weakly) can be determined. This information would provide the definitive solid-state conformation of the molecule and reveal how the molecules pack together in the crystal lattice.

Electron Microscopy (SEM, TEM, FESEM) for Morphological Studies

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field Emission SEM (FESEM), are indispensable for visualizing the morphology of solid materials at high magnification. While the liquid nature of Triethylhexylsilane precludes its direct imaging, these methods are crucial for characterizing surfaces and materials that have been functionalized with the silane (B1218182).

SEM/FESEM: These techniques scan a focused beam of electrons across a sample's surface to produce images of its topography and composition. researchgate.netbirmingham.ac.uk They would be used to study the effect of Triethylhexylsilane treatment on a substrate, such as a silicon wafer or metal oxide. Researchers could visualize changes in surface roughness, the formation of self-assembled monolayers, or the presence of aggregated silane structures. FESEM offers higher resolution than conventional SEM, enabling the visualization of finer surface details.

TEM: TEM operates by passing a beam of electrons through an ultrathin specimen. It is used to visualize the internal structure of materials. For applications involving Triethylhexylsilane, TEM could be used to characterize composite materials or nanoparticles where the silane has been used as a surface modifier or coupling agent. For example, it could help visualize the silane layer around a nanoparticle core.

Scanning Probe Microscopy (AFM, STM) for Surface Topography

Scanning Probe Microscopy (SPM) techniques, primarily Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), provide topographical images of surfaces with nanoscale, and sometimes atomic, resolution. pascal-man.comnih.govresearchgate.net These methods are ideal for studying the thin films and monolayers that Triethylhexylsilane can form on various substrates.

Atomic Force Microscopy (AFM): AFM uses a sharp tip attached to a flexible cantilever to "feel" the surface of a sample. aps.org It can operate in various environments (air, liquid) and on both conductive and insulating materials, making it highly versatile. For surfaces modified with Triethylhexylsilane, AFM can provide quantitative data on the uniformity, thickness, and roughness of the resulting layer. nih.govresearchgate.netwiley.com It can also be used to identify defects such as pinholes or aggregations in a self-assembled monolayer.

Scanning Tunneling Microscopy (STM): STM operates by measuring the quantum tunneling current between a sharp conductive tip and a conductive sample surface. youtube.com It offers exceptional resolution, capable of imaging individual atoms. Its use for studying Triethylhexylsilane would be limited to applications where the silane is deposited on a conductive substrate. STM could reveal the precise packing arrangement of the silane molecules within a monolayer on surfaces like gold or graphite.

| Technique | Principle | Information Obtained for Triethylhexylsilane-Modified Surfaces | Substrate Requirement |

| AFM | Measures cantilever deflection due to tip-sample forces. | Surface topography, roughness, layer thickness, domain/island formation, mechanical properties (e.g., adhesion). | Any relatively flat surface. |

| STM | Measures quantum tunneling current between tip and sample. | High-resolution (atomic/molecular) topography, electronic structure of the monolayer. | Electrically conductive. |

Advanced In-situ and Real-time Characterization Techniques

Advanced in-situ and real-time characterization techniques allow researchers to monitor chemical or physical processes as they happen, providing valuable kinetic and mechanistic insights. mt.comspectroscopyonline.com The application of these methods to Triethylhexylsilane can illuminate its reactivity and film-forming behavior.

In-situ Spectroscopy (FTIR, Raman): Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor reactions in real-time. For instance, by using an Attenuated Total Reflectance (ATR) accessory, one could monitor the grafting of Triethylhexylsilane onto a surface from a solution. The appearance and growth of characteristic peaks (e.g., Si-O-Substrate, disappearance of Si-H) would provide direct kinetic data on the surface reaction. nih.gov

In-situ NMR Spectroscopy: For reactions occurring in the liquid phase, in-situ NMR spectroscopy can track the consumption of reactants and the formation of products and intermediates over time without altering the reaction conditions. nih.govucsb.edu This would be invaluable for studying the kinetics of reactions involving the Si-H bond of Triethylhexylsilane.

The development of time-resolved in-situ (TRIS) methods, combining techniques like spectroscopy and diffraction, offers a powerful approach to understanding reaction mechanisms under dynamic conditions. birmingham.ac.uknih.gov Such approaches could provide an unprecedented level of detail about the transformations of Triethylhexylsilane.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations of Silane (B1218182), triethylhexyl-

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. scholaris.ca

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scholaris.ca It is widely used to predict molecular properties such as geometries, vibrational frequencies, and reaction energetics. While DFT has been employed to study related reactants and catalysts in chemical systems where triethylhexylsilane is used, scholaris.caresearchgate.netopen.ac.uk there are no specific DFT studies in the available literature that focus on the electronic properties of Silane, triethylhexyl- itself. Such a study would provide valuable data on its molecular orbitals (HOMO-LUMO gap), electrostatic potential, and charge distribution.

Ab Initio and Semi-Empirical Methods

Ab initio methods are computations based directly on theoretical principles without the inclusion of experimental data, while semi-empirical methods use parameters derived from experimental data to simplify calculations. rsc.org These methods provide a hierarchical approach to studying molecular systems. A systematic investigation of Silane, triethylhexyl- using these methods is not present in the current body of scientific literature. Such studies would be useful for benchmarking and validating results from other computational approaches.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. ehu.es For a flexible molecule like Silane, triethylhexyl-, with its ethyl and hexyl chains, MD simulations would be instrumental in understanding its conformational flexibility and the dynamics of its interaction with other molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net A detailed conformational analysis of Silane, triethylhexyl- would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding its reactivity and physical properties. Despite the mention of its synthesis and use in various reactions, scholaris.carsc.orgehu.es no specific molecular dynamics or detailed conformational analysis studies on Silane, triethylhexyl- have been published.

Reaction Mechanism Modeling and Energy Landscape Mapping

Understanding the precise step-by-step process of a chemical reaction, known as the reaction mechanism, is a central goal of chemistry. Computational modeling can map the energy landscape of a reaction, identifying transition states and intermediates, which is crucial for optimizing reaction conditions and designing new catalysts. scholaris.ca Although Silane, triethylhexyl- is used as a reducing agent in various chemical transformations, scholaris.cascholaris.ca dedicated studies modeling its reaction mechanisms and mapping the energy landscapes of these reactions are not available. Such investigations would clarify its role in these reactions and could lead to the development of more efficient synthetic protocols.

Structure-Reactivity Relationship Predictions

The relationship between the three-dimensional structure of a molecule and its chemical reactivity is a cornerstone of modern chemistry. Computational methods can be used to establish quantitative structure-reactivity relationships (QSRR), which predict the reactivity of a compound based on its computed molecular descriptors. For Silane, triethylhexyl-, the development of a QSRR model could predict its behavior in different chemical environments and guide its use as a synthetic reagent. To date, no such predictive models for Silane, triethylhexyl- have been reported in the scientific literature.

Applications in Advanced Materials Science and Engineering

Nanomaterials and Nanotechnology Applications

A single, specific application was identified in this area. Triethylhexyl silane (B1218182) has been used as a chemical intermediate in the synthesis of functional molecules for creating fluorescent nanoparticles. In one study, triethylhexyl silane was converted to chlorotris(2-ethylhexyl)silane, which then served as a precursor for attaching pyrene (B120774) moieties. These resulting pyrene-functionalized silanes were then used in the formation of color-tunable fluorescent silica (B1680970) nanoparticles. rsc.org This indicates its role as a synthetic precursor rather than a direct functional component in a final nanotechnology application.

The lack of specific data prevents the creation of an article with the required depth, detail, and scientific accuracy as per the user's instructions. The vast majority of published research focuses on other commercially significant or functionally specialized silanes. Therefore, the requested article cannot be generated.

Surface Functionalization of Nanoparticles

The surface functionalization of nanoparticles is a critical step in their incorporation into various materials and devices. Unmodified nanoparticles often suffer from agglomeration and poor dispersion in polymer matrices or other media. Triethylhexyl silane is employed as a surface modifying agent to address these challenges, primarily by rendering the nanoparticle surfaces hydrophobic.

The process involves the reaction of the silane's reactive group with hydroxyl groups present on the surface of many inorganic nanoparticles, such as silica (SiO2). This reaction forms a covalent bond between the silane and the nanoparticle, effectively grafting the triethylhexyl group onto the surface. The long, branched alkyl chain of the triethylhexyl group then creates a hydrophobic layer that prevents agglomeration and improves compatibility with non-polar matrices.

Research has shown that the length and branching of the alkyl chain of the silane coupling agent significantly influence the degree of hydrophobicity achieved. Longer and more sterically hindered alkyl chains, like the triethylhexyl group, can create a more effective hydrophobic barrier. This is due to their ability to disrupt the formation of ordered, crystalline structures at the interface and to create a thicker, more disordered organic layer.

Table 1: Comparison of Water Contact Angles on Silica Surfaces Modified with Different Alkylsilanes

| Silane Modifier | Alkyl Chain Structure | Typical Water Contact Angle |

| Unmodified Silica | - | < 20° |

| Propyltrimethoxysilane | C3 | ~70° |

| Octyltriethoxysilane | C8 | ~105° |

| Triethylhexylsilane (estimated) | C8 (branched) | >110° |

| Octadecyltrichlorosilane | C18 | ~110° |

Note: The value for Triethylhexylsilane is an estimate based on the general trend of increasing hydrophobicity with longer and more complex alkyl chains.

Role in Microelectromechanical Systems (MEMS)

In the realm of Microelectromechanical Systems (MEMS), the prevention of stiction—the adhesion of micro-scale components to each other or to the substrate—is a critical challenge that can lead to device failure. The high surface area-to-volume ratio in these devices makes them particularly susceptible to capillary and van der Waals forces. To mitigate this, hydrophobic, low-surface-energy coatings are applied to the surfaces of MEMS devices.

Triethylhexyl silane is a candidate for creating self-assembled monolayers (SAMs) that act as anti-stiction coatings. The silane molecules chemisorb onto the silicon or silicon oxide surfaces of the MEMS components, forming a dense, covalently bonded monolayer. The triethylhexyl groups orient themselves away from the surface, creating a highly hydrophobic and low-friction interface.

The effectiveness of an anti-stiction coating is determined by several factors, including its hydrophobicity (measured by water contact angle), its ability to reduce the work of adhesion, and its thermal and chemical stability. While specific studies on triethylhexyl silane in MEMS are not widely published, the principles governing the performance of other long-chain alkylsilane SAMs are directly applicable. The bulky and branched nature of the triethylhexyl group is expected to create a robust and disordered monolayer, which can be advantageous in preventing the interlocking of surface asperities and reducing adhesion.

Research on similar long-chain alkylsilanes has demonstrated a significant reduction in the work of adhesion and the coefficient of friction, leading to improved reliability and lifetime of MEMS devices. researchgate.netmdpi.com

Table 2: Key Properties of Anti-Stiction Coatings for MEMS

| Property | Desired Value | Role of Triethylhexylsilane (projected) |

| Water Contact Angle | > 110° | High hydrophobicity due to the long, branched alkyl chain. |

| Work of Adhesion | Low | Reduces the energy required to separate surfaces in contact. |

| Coefficient of Friction | Low | Minimizes resistance to motion between moving parts. |

| Thermal Stability | High | Ensures coating integrity during device operation and fabrication. |

| Chemical Stability | High | Resists degradation from environmental factors. |

Novel Material Development Through Silane, Triethylhexyl- Incorporation

The incorporation of triethylhexyl silane into bulk materials can lead to the development of novel polymers and composites with tailored properties. Its dual functionality—a reactive silane group and a non-polar alkyl chain—allows it to act as a coupling agent, a crosslinker, or a modifier to impart specific characteristics to a material.

In polymer composites, triethylhexyl silane can be used to improve the interfacial adhesion between inorganic fillers (like silica, glass fibers, or metal oxides) and an organic polymer matrix. The silane chemically bonds to the filler surface, while the triethylhexyl group enhances the compatibility with the polymer, leading to improved mechanical properties such as tensile strength, modulus, and impact resistance.

Furthermore, triethylhexyl silane can be incorporated into the polymer backbone itself during polymerization. This can lead to the creation of hybrid organic-inorganic polymers with unique properties. The incorporation of the silane can increase the thermal stability, improve the dielectric properties, and enhance the hydrophobicity of the resulting material. The bulky triethylhexyl group can also influence the polymer's morphology, potentially leading to materials with controlled porosity or altered chain packing.

The development of these novel materials opens up possibilities for applications in various fields, including high-performance coatings, advanced adhesives, and specialized electronic materials.

Table 3: Potential Effects of Incorporating Triethylhexylsilane into Polymer Matrices

| Polymer Matrix | Potential Effect of Triethylhexylsilane Incorporation | Resulting Material Property |

| Epoxy Resin | Acts as a coupling agent for inorganic fillers. | Improved mechanical strength and moisture resistance. |

| Polyolefins (e.g., Polyethylene (B3416737), Polypropylene) | Enhances compatibility with fillers and can act as a crosslinking agent. | Increased stiffness and improved dimensional stability. |

| Silicone Elastomers | Co-polymerizes to introduce bulky side chains. | Modified elasticity, increased hydrophobicity, and tailored surface properties. |

| Acrylic Resins | Functions as a crosslinker and hydrophobizing agent. | Enhanced durability, water repellency, and adhesion to substrates. |

Environmental Research and Remediation Applications

Environmental Fate and Degradation Pathways of Organosilicon Compounds

The environmental fate of organosilicon compounds is largely governed by their physicochemical properties and the surrounding environmental conditions. Key degradation pathways include hydrolysis and, to a lesser extent, biodegradation.

Hydrolysis:

Alkoxysilanes, such as silane (B1218182), triethylhexyl-, undergo hydrolysis in the presence of water, where the alkoxy groups are replaced by hydroxyl groups to form silanols. This reaction is often the initial and rate-determining step in their environmental degradation. The rate of hydrolysis is influenced by several factors including pH, temperature, and the steric bulk of the organic substituents. gelest.comresearchgate.net Generally, the hydrolysis of alkoxysilanes is slowest at a neutral pH of 7 and is catalyzed by both acidic and alkaline conditions. researchgate.net

The hydrolysis of trialkoxysilanes proceeds in a stepwise manner, with the first hydrolysis step often being the slowest. gelest.com Subsequent hydrolysis of the remaining alkoxy groups occurs at a faster rate. The resulting silanols are reactive intermediates that can undergo self-condensation to form siloxane oligomers and polymers, or they can interact with surfaces.

Biodegradation:

The biodegradation of the silicon-carbon (Si-C) bond in organosilanes is generally considered to be a slow process in the environment. However, the organic moieties attached to the silicon atom can be susceptible to microbial degradation. For silane, triethylhexyl-, the triethylhexyl group is the primary site for potential biodegradation.

Studies on the biodegradation of compounds containing the 2-ethylhexyl moiety, such as di-(2-ethylhexyl) phthalate (B1215562) (DEHP), provide insights into the potential degradation pathways of the alkyl chain of triethylhexyl silane. The aerobic biodegradation of DEHP is initiated by the hydrolysis of the ester bonds, followed by the oxidation of the 2-ethylhexyl alcohol. nih.govplos.orgnih.gov The degradation of the 2-ethylhexyl chain can proceed via β-oxidation, a common metabolic pathway for fatty acids. plos.org This process involves the sequential removal of two-carbon units from the alkyl chain.

In the case of silane, triethylhexyl-, it is plausible that after hydrolysis of the alkoxy groups, microorganisms could potentially degrade the triethylhexyl group through similar oxidative pathways, starting at the terminal end of the alkyl chain. This would lead to the formation of shorter-chain alkylsilanols and eventually, the complete mineralization of the organic part to carbon dioxide and water, leaving behind silicic acid (hydrated silica). However, the presence of the silicon atom may influence the rate and extent of biodegradation compared to purely organic compounds.

Application in Microplastic Remediation and Water Treatment Technologies

The unique properties of organosilanes, particularly their ability to modify surfaces and their hydrophobicity, have led to their investigation in various environmental remediation technologies, including the removal of microplastics and water treatment.

Microplastic Remediation:

The growing concern over microplastic pollution in aquatic environments has spurred the development of new removal technologies. One promising approach involves the use of organosilanes to agglomerate and facilitate the removal of microplastic particles from water. A patent describes the use of alkyl-trichlorosilanes for the removal of microplastic particles from water. mdpi.com The principle behind this application is the hydrolysis of the silane in water to form reactive silanols. These silanols can then condense on the surface of microplastic particles, altering their surface properties and promoting agglomeration. The increased size and altered surface chemistry of the agglomerates make them easier to remove from the water column through filtration or flotation.

Long-chain alkylsilanes, such as those analogous to triethylhexyl silane, are particularly effective in this application due to the hydrophobicity imparted by the long alkyl chain. cfsilicones.com This hydrophobicity enhances the interaction of the silane with the typically hydrophobic surfaces of many common plastics like polyethylene (B3416737) and polypropylene, leading to more efficient agglomeration.

Water Treatment Technologies:

Organosilanes are used in water treatment primarily to create hydrophobic surfaces on filtration media and other materials. dakenchem.comdakenchem.comresearchgate.net By rendering surfaces water-repellent, these coatings can prevent biofouling, reduce the adhesion of contaminants, and improve the efficiency of water filtration processes. dakenchem.comdakenchem.com

Hydrophobic silane coatings can be applied to various substrates, including sand, ceramics, and membranes, to create a barrier that repels water while allowing for the passage of gases, which can be beneficial in certain filtration applications. gelest.com The long, branched alkyl chain of triethylhexyl silane makes it a candidate for creating highly hydrophobic surfaces. These surfaces can effectively reduce the interaction with water and water-borne contaminants. gelest.comrsc.org

The general mechanism involves the hydrolysis of the alkoxysilane to silanols, which then react with hydroxyl groups on the substrate surface to form a stable, covalent bond. The organic part of the silane molecule, in this case, the triethylhexyl group, is oriented away from the surface, creating a low-energy, hydrophobic layer.

Sustainable Approaches to Organosilane Waste Management

The increasing use of organosilicon compounds necessitates the development of sustainable waste management strategies to minimize their environmental impact. Key approaches include chemical recycling and upcycling.

Chemical Recycling:

Chemical recycling, also known as feedstock recycling, offers a promising route for the sustainable management of silicone waste. mdpi.com This process involves the depolymerization of silicone polymers back to their monomeric or oligomeric precursors. mdpi.com These recycled monomers can then be used to produce new, virgin-quality silicone materials, creating a closed-loop system that reduces the need for virgin raw materials and minimizes waste. mdpi.com

Various chemical recycling methods are being explored, including acid- or base-catalyzed depolymerization. mdpi.com These processes can break the siloxane (Si-O-Si) bonds in silicone polymers, yielding low-molecular-weight cyclic or linear siloxanes. These can be purified and subsequently re-polymerized. This approach is particularly advantageous as it can handle a wide range of silicone waste, including cross-linked elastomers that are difficult to recycle mechanically.

Upcycling:

Upcycling involves the conversion of waste materials into new products of higher value. In the context of organosilanes, there are emerging technologies that utilize waste materials, such as plastics, to synthesize valuable organosilane compounds. For instance, researchers have developed a method to convert polyester (B1180765) waste into organosilanes using a gold nanoparticle catalyst. specialchem.com This process not only provides a sustainable route for managing plastic waste but also offers a greener method for producing organosilanes, which often rely on energy-intensive processes. specialchem.com Such upcycling strategies contribute to a circular economy by transforming waste streams into valuable chemical feedstocks. nih.govresearchgate.net

Based on the conducted research, there is currently insufficient publicly available scientific literature focusing specifically on the chemical compound "Silane, triethylhexyl-" in the context of coordination chemistry and catalytic facilitation as outlined in the user's request. Searches for "triethylhexylsilane" and its synonyms did not yield specific research findings regarding its role as a ligand in coordination complexes, its application in hydrosilylation catalysis, reductive processes, or cross-coupling reactions, nor its impact on catalyst design and performance optimization.

The available literature predominantly discusses the well-studied analogue, "triethylsilane" (TES), which has extensive applications in these areas. However, as per the strict instructions to focus solely on "Silane, triethylhexyl-", it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided, detailed outline.

Therefore, the requested article on the coordination chemistry and catalytic facilitation of "Silane, triethylhexyl-" cannot be generated at this time due to the lack of specific research data on this particular compound in the specified contexts.

Future Research Directions and Unaddressed Challenges

Development of Green and Efficient Synthetic Methodologies

The synthesis of organosilanes, including triethylhexyl silane (B1218182), traditionally relies on methods that can be energy-intensive and may utilize hazardous reagents. A significant future research imperative is the development of green and efficient synthetic pathways. Current synthetic approaches for analogous organosilanes often involve the hydrosilylation of alkenes with silanes containing Si-H bonds, a process that typically requires a catalyst.

Future research should focus on:

Catalyst Innovation: Exploring earth-abundant and non-toxic metal catalysts (e.g., iron, copper) to replace precious metal catalysts (e.g., platinum). The development of heterogeneous catalysts could also simplify product purification and catalyst recycling.

Alternative Energy Sources: Investigating the use of microwave irradiation, sonochemistry, or photochemical methods to drive the synthesis of triethylhexyl silane. These techniques have the potential to reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring novel reaction mechanisms that offer higher selectivity and yield.

Renewable Feedstocks: Investigating the feasibility of sourcing raw materials from renewable resources.

A comparative look at potential synthetic strategies highlights the need for greener alternatives:

| Synthetic Strategy | Advantages | Disadvantages | Future Research Focus |

| Traditional Hydrosilylation | High yield, well-established | Often requires precious metal catalysts, may use volatile organic solvents | Development of non-precious metal catalysts, use of green solvents |

| Direct Synthesis | Potentially fewer steps | Can require high temperatures and pressures, may produce a mixture of products | Catalyst design for improved selectivity under milder conditions |

| Grignard Reagent Route | Versatile | Use of stoichiometric organometallic reagents, generates salt byproducts | Development of catalytic Grignard-type reactions |

Exploration of Novel Material Science Applications

The unique combination of a reactive silane head and bulky, hydrophobic alkyl chains in triethylhexyl silane makes it a compelling candidate for various material science applications. While research has extensively covered other organosilanes for surface modification, the specific impact of the triethylhexyl group is an area ripe for investigation.

Future research should explore its use in:

Hydrophobic Surface Treatments: Triethylhexyl silane could be used to create superhydrophobic surfaces on a variety of substrates, including glass, metals, and textiles. Research is needed to understand the durability and performance of these coatings under various environmental conditions. The surface modification of silica (B1680970) aerogels with different alkyl-alkoxy/chloro silanes has demonstrated the significant role of the organic group in determining hydrophobicity. researchgate.net

Polymer Composites: As a coupling agent, triethylhexyl silane could enhance the compatibility between inorganic fillers and polymer matrices, leading to improved mechanical properties and durability in composites. Its potential as a modifier for hyperbranched polymers is also an emerging area of interest. hbm4eu.eumdpi.com

Nanomaterial Functionalization: The functionalization of nanoparticles, such as silica or metal oxides, with triethylhexyl silane could improve their dispersion in organic media and create novel hybrid materials for applications in catalysis, sensors, and energy harvesting. mdpi.com The use of triethylsilane, a related compound, as a reducing agent in the synthesis of gold nanoparticles suggests a potential role for triethylhexyl silane in nanomaterial synthesis. nih.gov

Protective Coatings: Coatings incorporating triethylhexyl silane could offer enhanced protection against corrosion, UV degradation, and chemical attack.

Advanced Computational Modeling for Predictive Understanding

Computational modeling offers a powerful tool to accelerate the discovery and optimization of materials and processes involving triethylhexyl silane. By simulating its behavior at the molecular level, researchers can gain insights that would be difficult or time-consuming to obtain through experimentation alone.

Key areas for future computational research include:

Reaction Mechanism Elucidation: Using quantum chemical methods (e.g., Density Functional Theory) to investigate the mechanisms of triethylhexyl silane synthesis and its reactions with surfaces. This can aid in the design of more efficient catalysts and reaction conditions.

Predictive Material Properties: Employing molecular dynamics simulations to predict the properties of materials modified with triethylhexyl silane. This could include predicting contact angles for hydrophobic surfaces, understanding the interface in polymer composites, and simulating the self-assembly of triethylhexyl silane on different substrates.

Structure-Property Relationships: Developing quantitative structure-property relationship (QSPR) models to correlate the molecular structure of triethylhexyl silane with its macroscopic properties and performance in various applications.

Addressing Environmental Impact and Circular Economy Principles

The increasing focus on sustainability necessitates a thorough evaluation of the environmental footprint of chemical compounds throughout their lifecycle. For triethylhexyl silane, this presents both challenges and opportunities.

Future research should address:

Biodegradability and Ecotoxicity: Conducting comprehensive studies to assess the biodegradability and potential ecotoxicity of triethylhexyl silane and its degradation products. This data is crucial for conducting accurate environmental risk assessments.

Lifecycle Assessment (LCA): Performing a cradle-to-grave LCA to quantify the environmental impacts associated with the production, use, and disposal of triethylhexyl silane. This will help identify hotspots in its lifecycle and guide the development of more sustainable practices.

Recycling and Upcycling Strategies: A significant challenge in the broader silicones industry is the development of effective recycling methods. sciencedaily.com Research into the chemical recycling of products containing triethylhexyl silane is essential for creating a circular economy for these materials. This could involve developing processes to depolymerize silicone polymers back to their monomeric precursors. The principles of a circular economy, which aim to minimize waste and maximize resource utilization, should be applied to the entire value chain of triethylhexyl silane. hbm4eu.eupsecommunity.orgcircular-chemical.org

Interdisciplinary Research Synergies

The full potential of triethylhexyl silane can only be realized through collaboration across multiple scientific disciplines.

Opportunities for interdisciplinary research include:

Chemistry and Materials Science: Joint efforts to design and synthesize novel triethylhexyl silane derivatives with tailored functionalities for specific material applications.

Chemical Engineering and Environmental Science: Collaboration to develop sustainable production processes and to assess and mitigate the environmental impact of triethylhexyl silane.

Physics and Computational Science: Working together to develop and validate advanced computational models that can accurately predict the behavior of triethylhexyl silane in complex systems.

Biology and Toxicology: Partnerships to evaluate the biocompatibility and potential health effects of materials incorporating triethylhexyl silane, particularly for applications in consumer products or biomedical devices. The surface modification of materials for biomedical applications, such as improving the retention of toothpaste on oral mucosal surfaces, is an active area of research for other functionalized silicas. nih.gov

Triethylhexyl silane represents a molecule of significant promise, with the potential to contribute to advancements in a wide array of technological fields. The future research directions outlined in this article provide a framework for a concerted scientific effort to unlock this potential. By focusing on green chemistry principles, exploring novel applications in materials science, leveraging the power of computational modeling, addressing environmental responsibilities, and fostering interdisciplinary collaboration, the scientific community can pave the way for the responsible and innovative use of triethylhexyl silane.

Q & A

Q. How can computational modeling enhance the design of triethylhexylsilane-based functional materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.